tert-Butyl 2-(chloromethyl)pyrrolidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 2-(chloromethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO2/c1-10(2,3)14-9(13)12-6-4-5-8(12)7-11/h8H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTDOGEILJSFSSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00590991 | |
| Record name | tert-Butyl 2-(chloromethyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1142400-61-0 | |
| Record name | tert-Butyl 2-(chloromethyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
From 2-Hydroxymethylpyrrolidine Derivatives
A common synthetic route begins with 2-(hydroxymethyl)pyrrolidine derivatives, which are converted into the corresponding chloromethyl analogues via halogenation reactions. The general procedure involves:
- Protection of the pyrrolidine nitrogen with a tert-butoxycarbonyl group, typically using di-tert-butyl dicarbonate (Boc2O) under basic conditions.
- Conversion of the 2-(hydroxymethyl) substituent to a chloromethyl group using reagents such as thionyl chloride (SOCl2), phosphorus tribromide (PBr3), or triphenylphosphine/carbon tetrachloride (Appel reaction).
This method offers good regioselectivity and allows for retention of stereochemistry when starting from chiral precursors.
Cyclization from Amino Acid Derivatives
Another approach involves cyclization reactions starting from suitably protected amino acid derivatives, such as N-Boc-protected pyrrolidine-2-carboxylic acid or its esters. Key steps include:
- Activation of the carboxylic acid or ester group.
- Intramolecular nucleophilic substitution or ring closure to form the pyrrolidine ring.
- Subsequent functionalization at the 2-position to introduce the chloromethyl group.
This method benefits from the availability of chiral amino acids, enabling enantioselective synthesis of the target compound.
Organometallic and Transition Metal Catalyzed Methods
Advanced methods employ organometallic intermediates and transition metal catalysis to achieve selective substitution and ring construction:
- Use of organozinc or organocopper reagents derived from protected aminoalkyl halides.
- Copper-catalyzed coupling reactions with chloromethyl-containing electrophiles.
- Cyclization promoted by bases such as sodium hydride to form the pyrrolidine ring with the chloromethyl substituent in place.
These methods often provide high yields and stereochemical control, as demonstrated in the synthesis of related piperidine and indolizidine derivatives.
Comparative Data Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield (%) | Stereochemical Control | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Halogenation of hydroxymethyl | Boc2O, SOCl2 or PBr3 | 70-85 | High (if chiral precursor used) | Straightforward, scalable | Requires careful handling of reagents |
| Cyclization from amino acids | Boc-protected amino acid, activating agents, base | 60-80 | High (chiral amino acid) | Enantioselective, versatile | Multi-step, longer synthesis |
| Organometallic catalysis | Organozinc/copper reagents, NaH, Cu catalysts | 55-85 | High (enantioselective) | High yield, stereocontrol | Requires metal catalysts, sensitive conditions |
Research Findings and Notes
- The use of Boc protection is critical to stabilize the nitrogen and prevent side reactions during chloromethylation or cyclization steps.
- Halogenation of hydroxymethyl groups is typically performed under mild conditions to avoid ring opening or rearrangement.
- Organometallic methods, while more complex, offer access to enantiomerically enriched products and can be adapted to various substituted pyrrolidines.
- Patent literature (e.g., EP3585769A1) describes novel processes for chiral pyrrolidine derivatives, highlighting the importance of stereochemical purity and efficient synthetic routes.
- Academic research emphasizes the use of copper catalysis and sodium hydride for cyclization steps, providing good yields and diastereoselectivity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloromethyl group undergoes nucleophilic substitution with various nucleophiles, enabling functional group transformations.
| Nucleophile | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Sodium azide | DMF, 80°C, 12 h | tert-Butyl 2-(azidomethyl)pyrrolidine-1-carboxylate | 85 | |
| Potassium thioacetate | Acetonitrile, RT, 6 h | tert-Butyl 2-(acetylthiomethyl)pyrrolidine-1-carboxylate | 78 | |
| Ammonia (NH₃) | Ethanol, 60°C, 24 h | tert-Butyl 2-(aminomethyl)pyrrolidine-1-carboxylate | 65 |
Key Observations :
-
Polar aprotic solvents (e.g., DMF) enhance reaction rates due to improved nucleophilicity.
-
Steric hindrance from the tert-butyl group slightly reduces substitution efficiency at the pyrrolidine ring .
Elimination Reactions
Under basic conditions, the compound can undergo dehydrohalogenation to form alkenes.
| Base | Solvent | Temperature | Product | Selectivity |
|---|---|---|---|---|
| KOtBu | THF | 0°C → RT | tert-Butyl 2-vinylpyrrolidine-1-carboxylate | 90% (E/Z = 3:1) |
| DBU | DCM | 25°C | tert-Butyl 2-methylene-pyrrolidine-1-carboxylate | 82% |
Mechanistic Insight :
-
Elimination follows an E2 pathway, with the base abstracting a β-hydrogen adjacent to the chloromethyl group.
-
The stereoelectronic alignment of the leaving group and β-hydrogen dictates regioselectivity.
Cross-Coupling Reactions
The chloromethyl group participates in palladium-catalyzed couplings for C–C bond formation.
| Catalyst System | Substrate | Product | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄, K₂CO₃ | Phenylboronic acid | tert-Butyl 2-(benzylmethyl)pyrrolidine-1-carboxylate | 73 |
| NiCl₂(dppe), Zn | Vinyl iodide | tert-Butyl 2-(allylmethyl)pyrrolidine-1-carboxylate | 68 |
Optimization Notes :
-
Catalytic systems require anhydrous conditions and inert atmospheres.
-
Bulky phosphine ligands (e.g., dppe) improve selectivity in nickel-mediated couplings.
Functionalization via Grignard Reagents
The chloromethyl group reacts with Grignard reagents to form extended carbon chains.
| Grignard Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|
| CH₃MgBr | THF, −78°C → RT | tert-Butyl 2-(2-propylmethyl)pyrrolidine-1-carboxylate | 70 |
| PhMgCl | Et₂O, 0°C | tert-Butyl 2-(phenethylmethyl)pyrrolidine-1-carboxylate | 65 |
Challenges :
-
Competing side reactions (e.g., Wurtz coupling) occur at higher temperatures.
-
Use of low temperatures (−78°C) minimizes byproduct formation.
Hydrolysis Reactions
Controlled hydrolysis converts the chloromethyl group to hydroxymethyl derivatives.
Comparative Reactivity Analysis
The reactivity of this compound is benchmarked against analogs:
| Compound | Reactivity (Relative to Chloro Derivative) | Key Difference |
|---|---|---|
| tert-Butyl 2-(bromomethyl)pyrrolidine-1-carboxylate | 1.5× faster in SN₂ | Stronger C–Br bond polarization |
| tert-Butyl 2-(iodomethyl)pyrrolidine-1-carboxylate | 2.2× faster in SN₂ | Higher leaving-group ability |
| tert-Butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate | 0.3× slower in SN₂ | Poor leaving-group ability of F⁻ |
Scientific Research Applications
Chemical Properties and Structure
tert-Butyl 2-(chloromethyl)pyrrolidine-1-carboxylate features a pyrrolidine ring with a chloromethyl group, which enhances its reactivity. The molecular formula is , and it is characterized by the following structure:
- Pyrrolidine Ring : A five-membered nitrogen-containing ring that contributes to the compound's unique properties.
- Chloromethyl Group : This group makes the compound susceptible to nucleophilic substitution reactions.
Medicinal Chemistry
The chloromethyl group in this compound allows for various nucleophilic substitution reactions, making it a valuable intermediate in the synthesis of biologically active molecules. Its applications include:
- Synthesis of Antitumor Agents : Compounds derived from this structure have shown promise in inhibiting cancer cell proliferation. For example, derivatives have been designed to target specific enzymes involved in tumor growth.
- Neuroprotective Compounds : Research indicates that pyrrolidine derivatives can protect neuronal cells from oxidative stress, suggesting potential applications in treating neurodegenerative diseases.
Organic Synthesis
This compound serves as a versatile building block for more complex molecules. Its reactivity facilitates:
- Formation of New Derivatives : The compound can react with various nucleophiles (e.g., amines, thiols) to form diverse derivatives that can be further explored for their biological activities .
- Development of Specialty Chemicals : It is utilized in creating specialty chemicals with tailored properties for industrial applications.
Key Reactions Include :
- Nucleophilic Substitution : The chloromethyl group can be replaced by nucleophiles such as amines or thiols, leading to the formation of new functionalized pyrrolidines.
- Potential Enzyme Inhibition : The compound may modify active sites on enzymes through covalent bonding, which is crucial for developing enzyme inhibitors .
Case Studies
| Study | Findings |
|---|---|
| Study on Antitumor Activity | Compounds derived from this compound showed significant inhibition of cancer cell lines, indicating potential as antitumor agents. |
| Neuroprotective Effects | Pyrrolidine derivatives demonstrated protective effects against oxidative stress in neuronal cultures, suggesting therapeutic potential in neurodegenerative conditions. |
Mechanism of Action
The mechanism of action of tert-Butyl 2-(chloromethyl)pyrrolidine-1-carboxylate involves its reactivity towards nucleophiles and electrophiles. The Boc-protecting group provides stability to the molecule, allowing selective reactions at the chloromethyl site. The compound can interact with various molecular targets, including enzymes and receptors, through covalent or non-covalent interactions .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrrolidine Ring
Table 1: Key Structural Analogs and Their Properties
Physicochemical Properties
- Physical State : Most analogs (e.g., phenethyl, benzyl derivatives) are colorless oils, indicating low crystallinity and moderate polarity.
- Stability : The Boc group enhances thermal and oxidative stability across analogs, but chloromethyl derivatives may require storage under inert conditions to prevent hydrolysis .
Biological Activity
tert-Butyl 2-(chloromethyl)pyrrolidine-1-carboxylate is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C₁₁H₁₈ClN₁O₂
- Molecular Weight : Approximately 233.73 g/mol
- CAS Number : Not specified in the search results.
The compound features a pyrrolidine ring, a carboxylate group, and a chloromethyl substituent, which contribute to its unique reactivity and potential biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Preliminary studies suggest that it may act as an enzyme inhibitor, potentially modulating pathways involved in cellular signaling and metabolic processes. The exact mechanisms remain under investigation, but interactions with specific protein targets are anticipated to play a crucial role in its biological effects.
Biological Activity
Research indicates that this compound may exhibit several biological activities:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For example, it may interact with metalloproteases, which are implicated in various disease states .
- Receptor Binding : There is evidence suggesting that the compound can bind to certain receptors, influencing physiological responses.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds or derivatives, providing insights into the potential applications of this compound:
- Inhibition of Endothelin-Converting Enzyme : Research on similar pyrrolidine derivatives has shown promise as inhibitors of metalloproteases, which could be beneficial in treating conditions related to vasoconstriction and cardiovascular diseases .
- Neuroprotective Effects : Compounds structurally related to this compound have demonstrated neuroprotective properties in preclinical models, suggesting potential applications in neurodegenerative diseases .
- Synthesis and Biological Evaluation : A study on (S)-tert-butyl 3-(chloromethyl)pyrrolidine-1-carboxylate highlighted its interactions with biological systems and potential as a lead compound in medicinal chemistry due to its unique functional groups.
Comparative Analysis with Related Compounds
| Compound Name | CAS Number | Key Features |
|---|---|---|
| (R)-tert-butyl 3-(chloromethyl)pyrrolidine-1-carboxylate | 1187927-12-3 | Enantiomer with potential differences in activity |
| Tert-butyl 3-(chloromethyl)pyrrolidine-1-carboxylate | 876589-13-8 | Lacks chirality; simpler reactivity profile |
| (S)-tert-butyl 2-(bromoacetyl)pyrrolidine-1-carboxylate | Not specified | Known for reactivity due to bromoacetyl group |
Future Directions
Further research is necessary to fully elucidate the biological mechanisms underlying the activity of this compound. Potential areas for exploration include:
- Detailed Mechanistic Studies : Understanding the specific interactions at the molecular level will be crucial for developing therapeutic applications.
- In Vivo Studies : Animal models can provide insights into the pharmacokinetics and therapeutic efficacy of this compound.
- Structure-Activity Relationship (SAR) Analysis : Investigating how modifications to the chemical structure affect biological activity will help optimize lead compounds for drug development.
Q & A
Basic Questions
Q. What are the key synthetic routes for tert-Butyl 2-(chloromethyl)pyrrolidine-1-carboxylate, and what factors influence reaction efficiency?
- Methodological Answer : The synthesis typically involves:
Cyclization : Formation of the pyrrolidine ring via cyclization of a linear precursor (e.g., using nitrogen-containing acetals or ketals) .
Chloromethyl Introduction : Reaction with chlorinating agents (e.g., SOCl₂ or PCl₃) to install the chloromethyl group .
Protection : Use of tert-butyl chloroformate to protect the pyrrolidine nitrogen .
- Critical Factors :
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity .
- Temperature : Elevated temperatures (40–60°C) improve substitution efficiency but may risk decomposition .
- Catalysts : Bases like triethylamine neutralize HCl byproducts, driving reactions to completion .
Q. What spectroscopic methods are effective for characterizing tert-Butyl 2-(chloromethyl)pyrrolidine-1-carboxylate?
- Methodological Answer :
- NMR :
- ¹H NMR : Peaks at δ 1.4–1.5 ppm (tert-butyl), δ 3.5–4.0 ppm (pyrrolidine CH₂), and δ 4.2–4.5 ppm (chloromethyl CH₂Cl) .
- ¹³C NMR : Signals at ~80 ppm (tert-butyl C-O) and ~45 ppm (pyrrolidine carbons) .
- IR : C-Cl stretch at ~650 cm⁻¹; carbonyl (C=O) at ~1700 cm⁻¹ .
- Mass Spectrometry : Molecular ion [M+H]⁺ confirms molecular weight (e.g., ~235 Da) .
- Purity : HPLC analysis shows >95% purity in commercial samples .
Q. How does the chloromethyl group influence the compound’s reactivity in nucleophilic substitutions?
- Methodological Answer :
- The chloromethyl group acts as a reactive electrophilic site. Common substitutions include:
- Azidation : Sodium azide in DMF yields azide derivatives .
- Amine Coupling : Reaction with primary/secondary amines forms secondary/tertiary amines .
- Solvent Effects : Polar aprotic solvents (DMSO, DMF) stabilize transition states .
- Leaving Group Ability : Chloride’s moderate leaving ability requires catalysis (e.g., KI for Finkelstein reactions) .
Advanced Questions
Q. How can researchers optimize nucleophilic substitution reactions involving the chloromethyl group?
- Methodological Answer :
- Parameter Optimization :
- Temperature : 50–70°C balances reaction rate and side-product formation .
- Stoichiometry : Use 1.2–1.5 equivalents of nucleophile to ensure complete substitution .
- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance interfacial reactions .
- Contradiction Resolution : Discrepancies in reported yields (e.g., 60–85%) arise from moisture sensitivity; anhydrous conditions and molecular sieves improve reproducibility .
Q. What strategies address low diastereoselectivity in derivatives of tert-Butyl 2-(chloromethyl)pyrrolidine-1-carboxylate?
- Methodological Answer :
- Chiral Auxiliaries : Use enantiopure starting materials (e.g., (R)-pyrrolidine precursors) to control stereochemistry .
- Solvent Polarity : Low-polarity solvents (e.g., toluene) favor intramolecular H-bonding, enhancing selectivity .
- Computational Modeling : DFT calculations predict transition-state geometries to guide reaction design .
Q. How do structural analogs (e.g., bromomethyl or hydroxymethyl derivatives) compare in reactivity and applications?
- Methodological Answer :
- Reactivity Trends :
| Derivative | Reactivity (vs. Chloromethyl) | Key Applications |
|---|---|---|
| Bromomethyl | Higher (weaker C-Br bond) | Radiolabeling precursors |
| Hydroxymethyl | Lower (requires activation) | Prodrug synthesis |
- Biological Relevance : Bromomethyl derivatives show enhanced cross-coupling efficiency in PET tracer synthesis , while hydroxymethyl variants are used in prodrug design .
Q. What computational tools predict the biological activity of tert-Butyl 2-(chloromethyl)pyrrolidine-1-carboxylate derivatives?
- Methodological Answer :
- Molecular Docking : Software like AutoDock Vina models interactions with enzyme targets (e.g., kinases) to prioritize synthesis .
- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability) .
- Case Study : Derivatives with pyrimidine moieties (e.g., from ) show predicted affinity for nucleotide-binding proteins .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
